![molecular formula C15H24NPSi B14261703 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile CAS No. 138713-92-5](/img/structure/B14261703.png)
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is an organophosphorus compound that features a phosphanyl group attached to a phenylpropyl chain and a trimethylsilyl group attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile typically involves the reaction of a phosphine with a suitable alkyl halide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
作用機序
The mechanism of action of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylphosphine: Another phosphine derivative with different steric and electronic properties.
Phenylphosphine: A simpler analog with a phenyl group directly attached to the phosphorus atom.
Uniqueness
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is unique due to the combination of the phosphanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
138713-92-5 |
|---|---|
分子式 |
C15H24NPSi |
分子量 |
277.42 g/mol |
IUPAC名 |
3-(3-phenylpropylphosphanyl)-2-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C15H24NPSi/c1-18(2,3)15(12-16)13-17-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-11,13H2,1-3H3 |
InChIキー |
UFQHQSOQHUTSRE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CPCCCC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


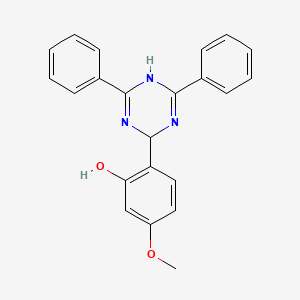
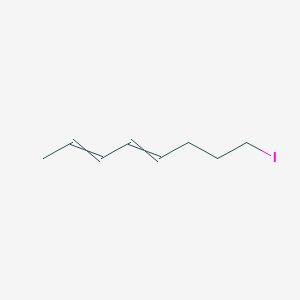

![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
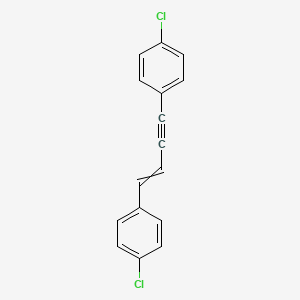
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
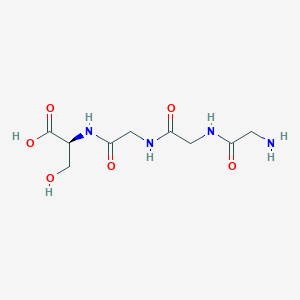
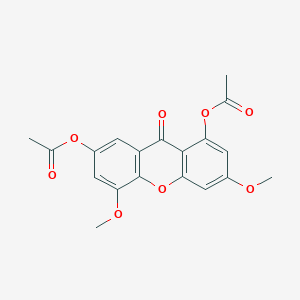
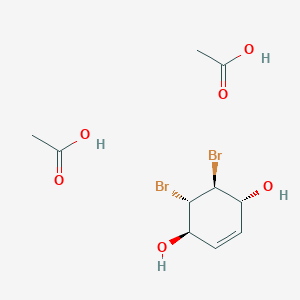
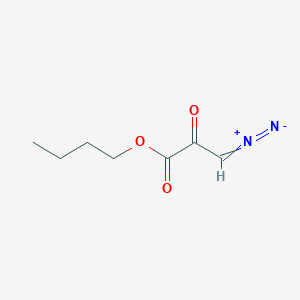

![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
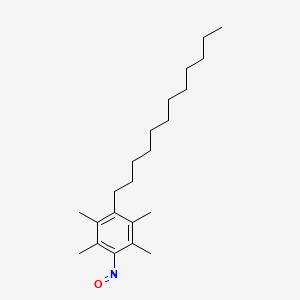
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
